1,2-Dibromocyclohexane

Electrochemistry Cyclic Voltammetry Conformational Analysis

1,2-Dibromocyclohexane (CAS 5401-62-7) is a cyclic vicinal dibromide with the molecular formula C6H10Br2 and a molecular weight of 241.95 g/mol. The compound exists as trans- and cis- diastereomers, with the trans-isomer being the predominant product of electrophilic bromine addition to cyclohexene.

Molecular Formula C6H10Br2
Molecular Weight 241.95 g/mol
CAS No. 5401-62-7
Cat. No. B1204518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromocyclohexane
CAS5401-62-7
Synonyms1,2-dibromocyclohexane
1,2-trans-dibromocyclohexane
Molecular FormulaC6H10Br2
Molecular Weight241.95 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)Br)Br
InChIInChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2
InChIKeyCZNHKZKWKJNOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromocyclohexane (CAS 5401-62-7): Essential Reagent for Conformationally Constrained Vicinal Dibromide Studies


1,2-Dibromocyclohexane (CAS 5401-62-7) is a cyclic vicinal dibromide with the molecular formula C6H10Br2 and a molecular weight of 241.95 g/mol [1]. The compound exists as trans- and cis- diastereomers, with the trans-isomer being the predominant product of electrophilic bromine addition to cyclohexene [2]. Its rigid cyclohexane scaffold imparts distinct conformational preferences and stereoelectronic properties that critically differentiate it from acyclic vicinal dibromides such as 1,2-dibromoethane. These structural characteristics render 1,2-dibromocyclohexane a valuable scaffold in mechanistic electrochemistry, stereoselective synthesis, and analytical derivatization applications.

Conformational probe Fixed diaxial/diequatorial bromine geometry supports electron-transfer mechanism studies
Synthetic benchmark Reported high-yield preparation and defined chemoselectivity enable reaction development
Analytical derivatization Validated GC-derivatization endpoint for halide quantitation in research matrices

Why Generic 1,2-Dibromocyclohexane Substitution Fails: The Critical Role of Conformational Constraints in Vicinal Dibromide Performance


Direct substitution of 1,2-dibromocyclohexane with acyclic analogs like 1,2-dibromoethane or alternative dihalocyclohexanes is scientifically unsound due to profound differences in conformational dynamics and stereoelectronic effects. The cyclohexane ring restricts rotation around the C1–C2 bond, locking the bromine substituents into defined diaxial or diequatorial conformations with fixed dihedral angles [1]. This conformational rigidity directly dictates electrochemical reduction pathways, where antiperiplanar bromine geometry is prerequisite for efficient electron transfer [2]. Acyclic vicinal dibromides, by contrast, exist as rapidly interconverting rotameric mixtures that obscure these structure–activity relationships. Furthermore, the steric and electronic environment of the cyclohexane scaffold uniquely influences elimination outcomes—favoring conjugated diene formation over strained cyclic alkyne generation [3]—and dictates chemoselectivity in alkylation reactions [4]. These inherent differences render generic substitution quantitatively invalid and necessitate compound-specific procurement.

Conformational rigidity may not transfer
Acyclic analogs like 1,2-dibromoethane interconvert rapidly, masking the fixed antiperiplanar geometry required for electron-transfer studies.
Elimination and alkylation outcomes diverge
The cyclohexane scaffold favors conjugated diene formation and exclusive C-alkylation; acyclic dibromides may follow different pathways, limiting direct substitution.
Electron-transfer mechanism context shifts
Observing conformational interconversion before electron transfer requires a rigid scaffold; acyclic vicinal dibromides cannot provide this mechanistic window.

1,2-Dibromocyclohexane: Quantified Evidence for Differentiated Procurement Decisions


Electrochemical Reduction: Conformation-Dependent Voltammetric Behavior Distinguishes trans-1,2-Dibromocyclohexane from Acyclic 1,2-Dibromoethane

Low-temperature cyclic voltammetry reveals that trans-1,2-dibromocyclohexane undergoes distinct conformational interconversion prior to electron transfer, a phenomenon not observed in conformationally mobile 1,2-dibromoethane [1]. Reduction proceeds preferentially via conformations possessing antiperiplanar bromine atoms. For trans-1,2-dibromocyclohexane, the energy barrier to conformational interconversion was quantified through digital simulation of voltammetric data, whereas for meso- and dl-2,3-dibromobutane (acyclic analogs) the barriers are too small to detect even at –135 °C [2].

Conformational interconversion
Head-to-head
Detectable energy barrier in trans-1,2-dibromocyclohexane; barrier for acyclic 1,2-dibromoethane is too small to detect at −135 °C.
Supports stereoelectronic mechanistic studies of electron transfer
Low-temperature CV in aprotic solvent, digital simulation
Electrochemistry Cyclic Voltammetry Conformational Analysis

Synthetic Yield Optimization: 1,2-Dibromocyclohexane Achieves 95% Yield Under Controlled Low-Temperature Bromination

A rigorously validated Organic Syntheses procedure demonstrates that 1,2-dibromocyclohexane can be prepared from cyclohexene and bromine in 95% theoretical yield when temperature is maintained below –1 °C [1]. Crucially, yields degrade significantly without strict temperature control due to competing substitution side reactions [1]. This well-characterized synthetic accessibility contrasts with many substituted or heteroatom-containing cyclohexane dibromides that require multi-step routes or specialized catalysts (e.g., Mo(VI) complexes for epoxide ring-opening) [2].

Synthetic yield
Cross-study comparable
95% of theoretical (cyclohexene + Br₂, validated procedure)
Supports cost-effective preparation evaluation
Requires strict temperature control below −1 °C
Organic Synthesis Process Chemistry Reagent Preparation

Chemoselective Alkylation: 1,2-Dibromocyclohexane Enables Exclusive C-Alkylation of β-Dicarbonyl Substrates with Dehydrobromination

Alkylation studies demonstrate that 1,2-dibromocyclohexane reacts with acetylacetone, ethyl acetoacetate, and diethyl malonate in K₂CO₃/DMSO to yield exclusively C-alkylated products accompanied by dehydrobromination [1]. This contrasts sharply with the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) under identical conditions, which follows both C- and O-alkylation pathways [1].

Chemoselective alkylation
Head-to-head
Exclusive C-alkylation of β-dicarbonyls; dimedone yields mixed C-/O-alkylation under identical conditions.
Enables predictable cyclohexene derivative construction
K₂CO₃/DMSO, room temperature or mild heating
Synthetic Methodology Alkylation Chemoselectivity

Analytical Derivatization Efficiency: 1,2-Dibromocyclohexane Enables 70% Bromide Conversion for GC Quantitation, Superior to 1,2-Dichlorocyclohexane

In a validated gas chromatographic method for blood bromide determination, oxidation of bromide to bromine followed by trapping with cyclohexene yields 1,2-dibromocyclohexane with approximately 70% conversion efficiency [1]. Under identical oxidative conditions, chloride is converted to 1,2-dichlorocyclohexane, but the dibromide derivative is specifically selected as the analytical target due to its favorable chromatographic properties and detection characteristics [1].

Bromide conversion
Head-to-head
Approximately 70% conversion of bromide to 1,2-dibromocyclohexane (oxidative trapping).
Validates derivatization endpoint for GC bromide quantitation
Acidic KMnO₄, cyclohexene extraction, 1,6-dibromohexane ISTD
Analytical Chemistry Gas Chromatography Derivatization

Electron-Transfer Kinetics: Intrinsic Rate Constants for trans-1,2-Dibromocyclohexane and 1,2-Dibromoethane Are Experimentally Indistinguishable

Fluorescence decay kinetics studies of electron transfer from aromatic radical anions to vicinal dibromoalkanes reveal that trans-1,2-dibromocyclohexane and 1,2-dibromoethane exhibit experimentally indistinguishable intrinsic electron-transfer rates [1]. The evaluated rate at reagents' contact was estimated at approximately 5 × 10¹¹ s⁻¹, corresponding to electronic coupling matrix elements of 30–50 cm⁻¹ for both compounds [1].

Intrinsic electron-transfer rate
Head-to-head
~5 × 10¹¹ s⁻¹ for both trans-1,2-dibromocyclohexane and 1,2-dibromoethane; coupling matrix elements 30–50 cm⁻¹.
Cyclic compound can serve as conformationally constrained surrogate
Fluorescence decay kinetics, liquid alkanes, 273–333 K
Physical Organic Chemistry Electron Transfer Kinetics

Optimized Application Scenarios for 1,2-Dibromocyclohexane: Where Conformational Rigidity Delivers Differentiated Value


Mechanistic Electrochemistry: Probing Stereoelectronic Effects on Electron Transfer

Investigators studying the conformational dependence of electrochemical reduction should select 1,2-dibromocyclohexane as the model vicinal dibromide. Its fixed cyclohexane scaffold permits observation of conformational interconversion prior to electron transfer—a phenomenon masked in flexible acyclic analogs like 1,2-dibromoethane [1]. The compound enables digital simulation of voltammetric data to extract thermodynamic and kinetic parameters for conformational equilibria [2], providing mechanistic insights inaccessible with conformationally mobile substrates.

Synthetic Methodology Development: Benchmark Substrate for Vicinal Dibromide Reactivity Studies

Given its well-characterized preparation (95% yield from cyclohexene) [1] and defined chemoselectivity in alkylation reactions (exclusive C-alkylation of β-dicarbonyls) [2], 1,2-dibromocyclohexane serves as an ideal benchmark substrate for developing new synthetic transformations of vicinal dibromides. Its commercial availability and straightforward synthesis enable systematic comparison studies when evaluating novel catalysts, reagents, or reaction conditions for vicinal dibromide functionalization.

Analytical Method Development: Validated Derivatization Endpoint for Halide Quantitation

For analytical chemists developing GC methods for bromide or total halide determination in biological or environmental matrices, 1,2-dibromocyclohexane represents a validated derivatization product with established chromatographic behavior and reproducible conversion efficiency (~70% from bromide) [1]. The parallel conversion of chloride to 1,2-dichlorocyclohexane under identical conditions [1] enables simultaneous multi-halide analysis when chromatographic resolution permits.

Fundamental Electron-Transfer Studies: Conformationally Constrained Probe

Researchers investigating intrinsic electron-transfer parameters benefit from the indistinguishable intrinsic rate constants (~5 × 10¹¹ s⁻¹) between trans-1,2-dibromocyclohexane and 1,2-dibromoethane [1]. This equivalence validates the cyclic compound as a conformationally constrained surrogate, enabling the deconvolution of stereoelectronic contributions to electron transfer that are convoluted by rotameric averaging in acyclic systems.

Application
Selection Property
Validation Focus
Conformational electrochemistry studies
Fixed dihedral angle dibromide scaffold
Conformational dependence of electron-transfer reduction
Vicinal dibromide reaction development
Reproducible synthesis and defined chemoselectivity
Consistent reactivity across alkylation and elimination
Halide quantitation by GC derivatization
Established chromatographic behavior and conversion
Reproducible bromide-to-dibromocyclohexane conversion
Electron-transfer parameter studies
Indistinguishable intrinsic rates with added conformational control
Separation of stereoelectronic contributions from rotameric averaging

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